molecular formula C18H19F3N4O B8748800 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B8748800
M. Wt: 364.4 g/mol
InChI Key: WVLDFZRXFKJOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H19F3N4O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C18H19F3N4O

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H19F3N4O/c19-18(20,21)14-4-6-15(7-5-14)23-17(26)13-24-9-11-25(12-10-24)16-3-1-2-8-22-16/h1-8H,9-13H2,(H,23,26)

InChI Key

WVLDFZRXFKJOAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-pyridin-2-ylpiperazine (24 mg, 0.15 mmol, Aldrich), N-(4-trifluoromethylphenyl)-2-chloroacetamide (48 mg, 0.20 mmol, Maybridge) and sodium carbonate (50 mg) in N,N-dimethylformamide/water (2:1, 2 mL) was shaken at room temperature for 18 hours. The resulting mixture was decanted, concentrated under reduced pressure and the residue purified by preparative HPLC to provide 20 mg (37%) of the desired product. 1H NMR (500 MHz, DMSO-d6) δ 2.60 (t, J=4 Hz, 4H), 3.21 (s, 2H), 3.58 (t, J=4 Hz, 4H), 6.63 (t, J=5 Hz, 1H), 6.83 (d, J=6 Hz, 1H), 7.30 (m, 1H), 7.55 (m, 2H), 7.80 (m, 2H), 8.12 (d, J=5 Hz, 1H), 10.08 (s, 1H); MS (ESI/APCI+) m/e 365 (M+H)+.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
48 mg
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reactant
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50 mg
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reactant
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Quantity
2 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods II

Procedure details

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